(3-(Benzyloxy)pyridin-2-yl)methanamine dihydrochloride
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Overview
Description
(3-(Benzyloxy)pyridin-2-yl)methanamine dihydrochloride is a chemical compound that features a pyridine ring substituted with a benzyloxy group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)pyridin-2-yl)methanamine typically involves the reaction of 2-chloropyridine with benzyl alcohol in the presence of a base to form the benzyloxy derivative. This intermediate is then reacted with formaldehyde and ammonia to introduce the methanamine group. The final product is obtained as a dihydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3-(Benzyloxy)pyridin-2-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The pyridine ring can be reduced to form a piperidine derivative.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Benzaldehyde derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
(3-(Benzyloxy)pyridin-2-yl)methanamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (3-(Benzyloxy)pyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group enhances its binding affinity, while the methanamine group facilitates its interaction with biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- (3-methoxyphenyl)(pyridin-2-yl)methanamine dihydrochloride
- (8-Methylimidazo[1,2-a]pyridin-3-yl)methanamine
- (5-Methylimidazo[1,2-a]pyridin-3-yl)methanol .
Uniqueness
(3-(Benzyloxy)pyridin-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H16Cl2N2O |
---|---|
Molecular Weight |
287.18 g/mol |
IUPAC Name |
(3-phenylmethoxypyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C13H14N2O.2ClH/c14-9-12-13(7-4-8-15-12)16-10-11-5-2-1-3-6-11;;/h1-8H,9-10,14H2;2*1H |
InChI Key |
AZOBFURXEDTFAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(N=CC=C2)CN.Cl.Cl |
Origin of Product |
United States |
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